

Etripamil's Selectivity for Cardiac Versus Vascular Calcium Channels: A Technical Overview

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Compound of Interest		
Compound Name:	Etripamil	
Cat. No.:	B607387	Get Quote

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Introduction

Etripamil is a novel, intranasally delivered, short-acting, non-dihydropyridine L-type calcium channel blocker developed by Milestone Pharmaceuticals.[1][2] It is primarily under investigation for the patient-administered termination of paroxysmal supraventricular tachycardia (PSVT).[3][4] Etripamil's proposed mechanism of action involves the selective inhibition of L-type calcium channels, particularly in cardiac tissue, to slow atrioventricular (AV) nodal conduction.[5] This technical guide synthesizes the publicly available preclinical and clinical data to evaluate the selectivity of etripamil for cardiac versus vascular calcium channels. While direct quantitative in vitro comparisons of binding affinity or inhibitory potency (e.g., IC50 or Ki values) on isolated cardiac and vascular tissues are not readily available in the public domain, in vivo preclinical studies provide valuable insights into its differential effects.

Data Presentation

The primary source of preclinical data for comparing the cardiac and vascular effects of **etripamil** comes from a study in conscious telemetered cynomolgus monkeys who received intravenous doses of the drug. This study allows for an indirect assessment of selectivity by comparing a key cardiac electrophysiological parameter (PR interval prolongation, indicating AV nodal blockade) with a key vascular parameter (reduction in systolic blood pressure).



Dose (mg/kg)	Mean Maximum % Change in PR Interval (Cardiac Effect)	Mean Maximum % Change in Systolic Blood Pressure (Vascular Effect)
0.025	+6.60%	Data not explicitly provided for this dose, but described as dose-dependent decrease
0.05	+6.15%	Data not explicitly provided for this dose, but described as dose-dependent decrease
0.15	+12.13%	Data not explicitly provided for this dose, but described as dose-dependent decrease
0.3	+27.38%	Data not explicitly provided for this dose, but described as dose-dependent decrease

Data extracted from a study in conscious telemetered cynomolgus monkeys.

The data indicates a clear dose-dependent effect on both cardiac conduction and blood pressure. A direct quantitative comparison of selectivity from this in vivo data is challenging without the corresponding plasma concentrations at the time of peak effect for each parameter. However, the pronounced effect on the PR interval at therapeutic doses is consistent with its clinical efficacy in treating PSVT, which is mediated by cardiac calcium channel blockade.

Experimental Protocols

Intravenous Administration in Conscious Telemetered Cynomolgus Monkeys

This preclinical study was designed to assess the cardiovascular and pharmacokinetic profiles of intravenously administered **etripamil**.

- Animal Model: Conscious cynomolgus monkeys were used.
- Instrumentation: Animals were equipped with telemetry devices for the continuous monitoring of electrocardiogram (ECG) and arterial blood pressure.

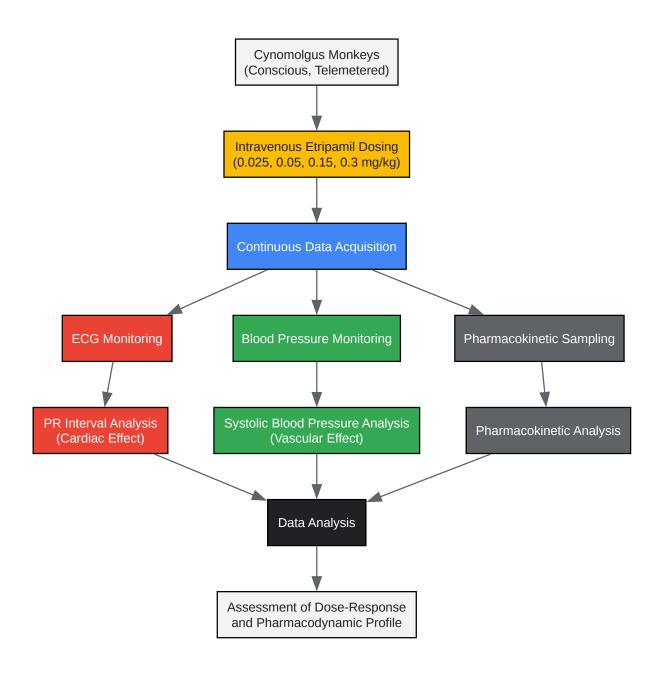


- Dosing: **Etripamil** was administered intravenously as a bolus injection at escalating doses (0.025, 0.05, 0.15, and 0.3 mg/kg). A placebo control group was also included.
- Data Collection:
 - Cardiac Effects: The PR interval was measured from the ECG recordings as an indicator of AV nodal conduction.
 - Vascular Effects: Systolic blood pressure was continuously monitored as a measure of the drug's effect on the vasculature.
 - Pharmacokinetics: Blood samples were collected at various time points to determine the plasma concentration of etripamil.
- Analysis: The percentage change from baseline for both the PR interval and systolic blood pressure was calculated for each dose level to determine the dose-response relationship.

Mandatory Visualization

Caption: Proposed mechanism of **etripamil**'s action on L-type calcium channels.





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Caption: Experimental workflow for the preclinical assessment of etripamil.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. milestonepharma.com [milestonepharma.com]
- 3. Etripamil: Intranasal Calcium Channel Blocker: A Novel Noninvasive Modality in the Treatment of Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Calcium Channel Blocker: Etripamil: What is the Future of Intranasal Drug Delivery in the Treatment of Cardiac Arrhythmias? PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Etripamil used for? [synapse.patsnap.com]
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